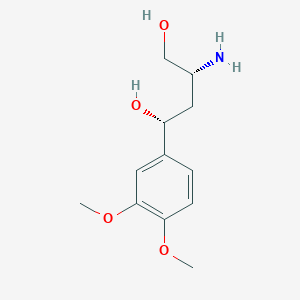
(1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure with an amino group and two methoxy groups attached to a phenyl ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3,4-dimethoxybenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the desired diol.
Industrial Production Methods
Industrial production of (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, using agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific reactions and biological activity.
Medicine
In medicinal chemistry, (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol
- (1S,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol
- (1R,3S)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol
- (1S,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol
Uniqueness
The uniqueness of (1R,3R)-3-Amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its stereoisomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable molecule for research and development.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3R)-3-amino-1-(3,4-dimethoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C12H19NO4/c1-16-11-4-3-8(5-12(11)17-2)10(15)6-9(13)7-14/h3-5,9-10,14-15H,6-7,13H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
KEUQYTQCKJAYBE-NXEZZACHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C[C@H](CO)N)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(CO)N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


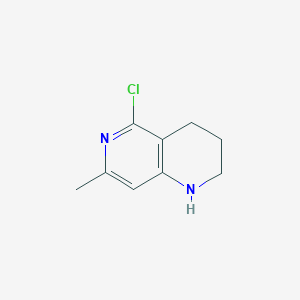
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)
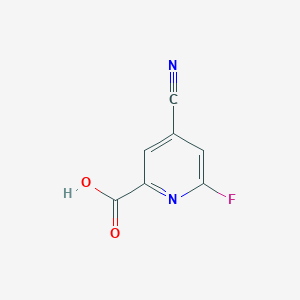
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
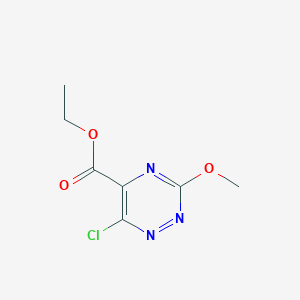
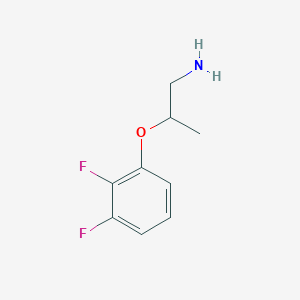
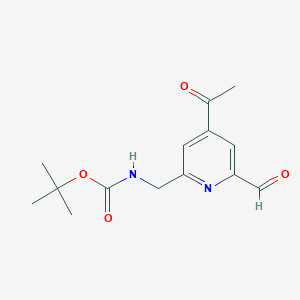
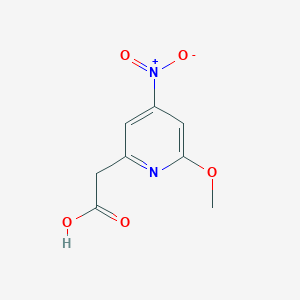
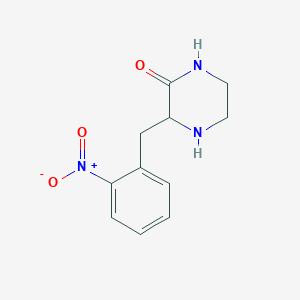
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
![4-Chloro-2-{[(4-isopropylphenyl)amino]methyl}phenol](/img/structure/B14859201.png)
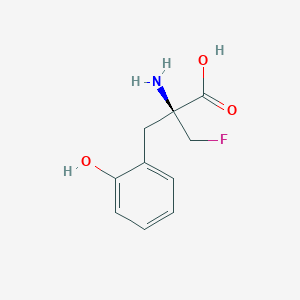
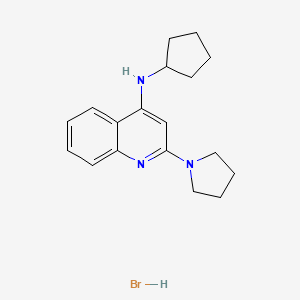
![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
